![molecular formula C19H13N3O3S2 B3677955 N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3677955.png)
N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide
Overview
Description
The compound belongs to a class of organic compounds known as alpha amino acid amides . It is a part of a series of benzoxazole-based compounds that have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis .
Synthesis Analysis
The compound can be synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .
Molecular Structure Analysis
The molecular structure of the compound has been characterized using spectral (FT-IR, 1H-NMR, MS) and elemental analysis . Molecular docking studies have been carried out to comprehend the binding mode of the compounds .
Chemical Reactions Analysis
The compound has been involved in reactions that lead to the formation of new N’-(1,3-benzothiazol-2-yl)-arylamides . The compound has also been characterized based on its spectral (FT-IR, 1H-NMR, MS) and elemental analysis .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 310.3 g/mol . It has been characterized using FT-IR, 1H-NMR, 13C-NMR, and HRMS spectral data .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S2/c23-14-8-7-11(20-19(26)22-17(24)16-6-3-9-27-16)10-12(14)18-21-13-4-1-2-5-15(13)25-18/h1-10,23H,(H2,20,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUCVXWSRARRMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=CS4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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